Benzoic acid, 4-(2-propynylamino)-

Description

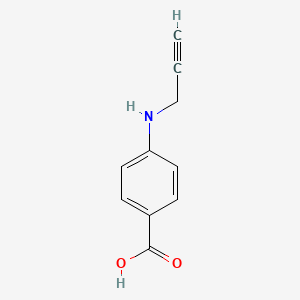

Benzoic acid, 4-(2-propynylamino)- (IUPAC name: 4-(prop-2-yn-1-ylamino)benzoic acid) is a substituted benzoic acid derivative featuring a propargylamino group (-NH-C≡CH) at the para position of the aromatic ring. Its molecular formula is C₁₀H₉NO₂, with a molecular weight of 175.19 g/mol. The propargyl group introduces unique chemical reactivity, such as participation in click chemistry or Michael addition reactions, distinguishing it from alkyl- or aryl-substituted analogs .

Properties

CAS No. |

107174-54-9 |

|---|---|

Molecular Formula |

C10H9NO2 |

Molecular Weight |

175.18 g/mol |

IUPAC Name |

4-(prop-2-ynylamino)benzoic acid |

InChI |

InChI=1S/C10H9NO2/c1-2-7-11-9-5-3-8(4-6-9)10(12)13/h1,3-6,11H,7H2,(H,12,13) |

InChI Key |

DNZMVBPBFGNSLG-UHFFFAOYSA-N |

Canonical SMILES |

C#CCNC1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(2-propynylamino)- can be achieved through several synthetic routes. One common method involves the aromatic substitution of 2,2,2,4′-tetrafluoroacetophenone with amines, followed by a haloform reaction to yield the desired benzoic acid derivative . Another approach includes the nitration of benzoic acid, followed by reduction and subsequent substitution reactions .

Industrial Production Methods

Industrial production methods for benzoic acid, 4-(2-propynylamino)- typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ advanced catalytic processes and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(2-propynylamino)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetone to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.

Scientific Research Applications

Benzoic acid, 4-(2-propynylamino)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid, 4-(2-propynylamino)- involves its interaction with specific molecular targets and pathways. The compound is metabolized in the liver, where it is conjugated to glycine and excreted as hippuric acid . This process involves enzymes such as butyrate-CoA ligase and glycine N-acyltransferase .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Substituted benzoic acids vary in biological activity and physicochemical properties based on the nature and position of substituents. Key analogs include:

Physicochemical Properties

- Solubility: Propargylamino derivatives are moderately polar due to the -COOH group but less water-soluble than sulfonated analogs (e.g., 4-aminobenzenesulfonic acid).

- Spectroscopy: UV-Vis: Substituted benzoic acids with electron-donating groups (e.g., -N(CH₃)₂) show strong absorption in the 250–350 nm range, while propargylamino derivatives may exhibit bathochromic shifts due to conjugation . IR: The -COOH group shows a characteristic ~1700 cm⁻¹ (C=O stretch). Propargyl C≡C bonds absorb near 2100 cm⁻¹ .

Biological Activity

Benzoic acid, 4-(2-propynylamino)- (CAS Number: 107174-54-9) is a compound of increasing interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Structural Features

The compound features a benzoic acid core with a propynylamino side chain, which may influence its reactivity and biological interactions. The presence of the propynyl group is hypothesized to enhance the compound's ability to interact with biological targets, potentially leading to novel therapeutic applications.

Biological Activities

Research has indicated several biological activities associated with benzoic acid derivatives, including:

- Antimicrobial Activity : Some benzoic acid derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of bacteria and fungi, making them candidates for further development as antimicrobial agents .

- Antiproliferative Effects : Compounds similar to benzoic acid, 4-(2-propynylamino)- have been evaluated for their antiproliferative effects against various cancer cell lines. These studies suggest that some derivatives can induce apoptosis in cancer cells, which could be beneficial for cancer therapy .

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit enzymes such as cathepsins B and L, which are involved in protein degradation pathways. Such inhibition may have implications for diseases characterized by protein misfolding or aggregation .

Case Study 1: Antimicrobial Activity

A study conducted on various benzoic acid derivatives, including 4-(2-propynylamino)-, demonstrated their effectiveness against common pathogens. The results showed that certain concentrations of these compounds significantly reduced microbial viability in vitro without exhibiting cytotoxic effects on human fibroblast cells .

Case Study 2: Antiproliferative Effects

In a series of experiments assessing the antiproliferative activity of benzoic acid derivatives against Hep-G2 (liver cancer) and A2058 (melanoma) cell lines, it was found that compounds structurally related to benzoic acid showed varying degrees of efficacy. Notably, compounds with similar structural motifs exhibited higher rates of apoptosis in treated cells compared to controls .

Table 1: Biological Activities of Benzoic Acid Derivatives

Q & A

What are the recommended synthetic pathways for 4-(2-propynylamino)benzoic acid derivatives, and how can purity be optimized?

Methodological Answer:

Synthesis typically involves coupling a propargylamine group to a benzoic acid scaffold. A common approach is:

Starting Materials : Use ethyl 4-aminobenzoate as the precursor ( ).

Propargylation : React with propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 2-propynylamino group.

Hydrolysis : Convert the ester to the carboxylic acid using aqueous NaOH/EtOH.

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.

Purity Validation : Confirm via HPLC (≥95% purity) and NMR to detect unreacted intermediates .

How can structural elucidation of 4-(2-propynylamino)benzoic acid derivatives be achieved?

Methodological Answer:

Combine spectroscopic and crystallographic techniques:

- NMR : Analyze and NMR to verify the propargylamino group (δ ~2.5 ppm for C≡CH protons) and aromatic protons (δ 7.8–8.2 ppm) ( ).

- Mass Spectrometry (MS) : Use ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₉NO₂ at m/z 176.07).

- X-ray Crystallography : Employ SHELXL ( ) for single-crystal analysis to resolve bond angles and confirm regiochemistry .

What reaction mechanisms are implicated in the reactivity of the propargylamino group in this compound?

Methodological Answer:

The propargylamino group participates in:

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.

- Oxidation : Reactivity with oxidizing agents (e.g., KMnO₄) to yield carboxylic acid derivatives.

Mechanistic Study : Monitor reactions using in situ IR spectroscopy to track carbonyl formation ().

How can crystallographic data resolve ambiguities in molecular conformation?

Advanced Answer:

- Software Tools : Use SHELX ( ) or SIR97 ( ) for structure solution and refinement.

- Twinned Data Handling : Apply SHELXL’s TWIN/BASF commands for high-resolution refinement of twinned crystals.

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

How should researchers address contradictory spectroscopic data (e.g., NMR vs. MS)?

Advanced Answer:

- Cross-Validation : Re-run NMR under optimized conditions (e.g., higher field strength, deuterated solvents).

- Isotopic Labeling : Use -labeled propargylamine to resolve ambiguous coupling in NMR.

- Theoretical Calculations : Perform DFT-based NMR chemical shift predictions (e.g., using Gaussian 16) to match experimental data .

What computational approaches model the electronic properties of this compound?

Advanced Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps.

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO) using GROMACS to assess stability.

- Docking Studies : Screen for biological targets (e.g., enzymes with propargyl-binding pockets) using AutoDock Vina .

How is thermal stability assessed for 4-(2-propynylamino)benzoic acid derivatives?

Methodological Answer:

- DSC/TGA : Perform differential scanning calorimetry (DSC) to measure melting points and decomposition temperatures (e.g., Tₘ = 180–200°C). Thermogravimetric analysis (TGA) quantifies weight loss under nitrogen ().

- Kinetic Analysis : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Eₐ) for thermal degradation .

What kinetic models are suitable for studying its reactions in solution?

Advanced Answer:

- Pseudo-First-Order Kinetics : Monitor propargyl group reactivity under excess reagent conditions via UV-Vis spectroscopy.

- Arrhenius Analysis : Determine rate constants (k) at multiple temperatures (25–60°C) to compute Eₐ.

- Microscopic Reversibility : Use stopped-flow techniques for fast reactions (e.g., with azides) .

What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles ( ).

- Ventilation : Use fume hoods to avoid inhalation of dust ( ).

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

How does this compound compare structurally and functionally to other para-substituted benzoic acids?

Advanced Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.